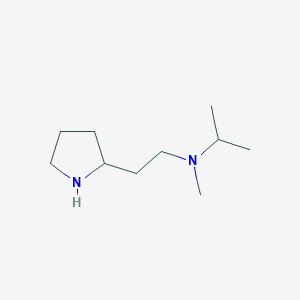

n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine

Description

Chemical Structure: n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine (CAS: Not explicitly provided) is a tertiary amine featuring:

- A methyl group (–CH₃) attached to the central nitrogen.

- A propan-2-amine (isopropyl) group (–CH(CH₃)₂).

- A 2-(pyrrolidin-2-yl)ethyl substituent, where a pyrrolidine ring (5-membered cyclic amine) is linked via an ethyl chain (–CH₂CH₂–) to the nitrogen atom.

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

N-methyl-N-(2-pyrrolidin-2-ylethyl)propan-2-amine |

InChI |

InChI=1S/C10H22N2/c1-9(2)12(3)8-6-10-5-4-7-11-10/h9-11H,4-8H2,1-3H3 |

InChI Key |

ZOQMUMXPAAJHAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)CCC1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine typically involves multiple steps. One common method starts with the reaction of pyrrolidine with an appropriate alkyl halide to form a pyrrolidinyl-ethyl intermediate. This intermediate is then reacted with a secondary amine to introduce the methyl and propyl groups.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

N-Alkylation and Acylation

The tertiary amine group undergoes alkylation with alkyl halides or acylation with acyl chlorides. These reactions modify the compound’s steric and electronic properties, enhancing its potential in drug discovery.

Catalytic Hydrogenation

The pyrrolidine ring can undergo hydrogenation under transition-metal catalysis. For example, rhodium or palladium catalysts facilitate selective reductions:

-

Conditions : H<sub>2</sub> (1–3 atm), Ru or Rh catalysts, room temperature .

-

Outcome : Saturated rings exhibit altered binding affinities to biological targets .

Metal-Catalyzed Coupling Reactions

The compound participates in cross-coupling reactions via its nitrogen lone pairs. Notable examples include:

-

Dual Rh(II)/Pd(0) Catalysis : Forms N-sulfonyl pyrrolidines through sigmatropic rearrangements and allylation .

-

Nickel-Mediated Decarboxylation : Converts carboxylic acid derivatives into functionalized olefins .

Mechanistic Highlights :

-

Rh-carbene intermediates enable stereoselective transformations.

-

Pd(0) facilitates C–N bond formation via oxidative addition .

Radical-Mediated Cycloadditions

Visible light-driven photocatalysis generates alkyl radicals, enabling [3+2] cycloadditions with imines to form complex heterocycles :

-

Key Catalyst : Ru(bpy)<sub>3</sub>Cl<sub>2</sub> under redox-neutral conditions.

-

Applications : Synthesis of bioactive molecules with high diastereoselectivity .

Ring-Opening and Functionalization

The pyrrolidine ring can undergo acid-catalyzed ring-opening or oxidative cleavage:

-

Acid Hydrolysis : Yields linear diamines, useful in polymer chemistry.

-

Oxidation : MCPBA or H<sub>2</sub>O<sub>2</sub> converts pyrrolidine to γ-lactams, enhancing drug-like properties .

Biological Activity and Receptor Interactions

While not a direct chemical reaction, the compound’s interactions with neurotransmitter receptors (e.g., serotonin, dopamine) inform its derivatization strategies:

-

Structural Analogs : Modifications at the pyrrolidine nitrogen improve selectivity for CNS targets .

-

Metabolic Pathways : Oxidative metabolism via cytochrome P450 enzymes generates hydroxylated metabolites .

Comparative Reactivity of Structural Analogs

| Compound | Reactivity Profile | Key Differences |

|---|---|---|

| N-Methylpyrrolidine | Limited steric hindrance; faster alkylation | Lacks propan-2-amine backbone |

| N-Benzylpyrrolidine | Enhanced lipophilicity; slower acylation | Benzyl group alters electronic effects |

| Prolinol | OH group enables hydrogen bonding | Polar functional group |

Scientific Research Applications

Chemistry: In chemistry, n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine is used as a building block for synthesizing more complex molecules. It can serve as an intermediate in the production of pharmaceuticals and other fine chemicals.

Biology: In biological research, the compound may be used to study the effects of similar structures on biological systems. It can be a tool for understanding molecular interactions and pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery.

Industry: In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to specific biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Amines

Structural Modifications and Implications

Pyrrolidine vs. Heterocyclic Substitutions

- Pyrrolidine: Enhances basicity and hydrogen-bonding capacity, favoring interactions with biological targets like monoamine transporters .

- Indole : Introduces aromaticity and planar structure, enabling π-π stacking with serotonin receptors (e.g., 5-HT₂A) .

- Thiophene/Pyridine : Reduced basicity (pyridine) or sulfur-mediated interactions (thiophene) alter target selectivity and pharmacokinetics .

Linker Length and Flexibility

- Methyl Linker (CAS 1021015-06-4): Restricts conformational freedom, possibly reducing affinity for larger receptors .

Substituent Effects

- Isopropyl Group : Common in CNS-active compounds due to lipophilicity, aiding blood-brain barrier penetration .

Biological Activity

n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine, commonly referred to as a variant of the compound 1-(1-methyl-2-pyrrolidinyl)-2-propanamine, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound belongs to a class of substances that interact with the central nervous system and may exhibit psychoactive properties. Understanding its biological activity is essential for exploring its therapeutic potential and safety profile.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines such as dopamine, norepinephrine, and serotonin. Its structural similarity to other psychoactive compounds suggests that it may act as a stimulant or modulator within these pathways.

1. Stimulant Properties

Research indicates that compounds similar to this compound often exhibit stimulant effects. These effects are characterized by increased alertness, energy, and euphoria. The compound's ability to enhance dopamine release may contribute to these stimulant properties.

2. Potential Therapeutic Applications

Due to its stimulant nature, this compound may have applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) or narcolepsy. However, further research is necessary to establish efficacy and safety profiles.

3. Toxicity and Side Effects

While stimulant compounds can provide therapeutic benefits, they also carry risks of addiction and adverse effects such as anxiety, increased heart rate, and hypertension. Toxicological studies are critical for understanding the safety margins of this compound.

Case Studies

Several studies have explored the pharmacological effects of compounds structurally related to this compound:

- Study on Stimulant Effects :

- Neurotransmitter Interaction :

- Safety Profile :

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.